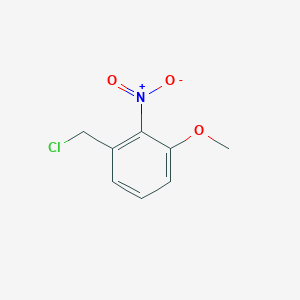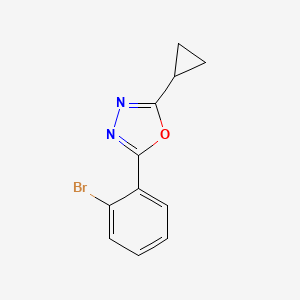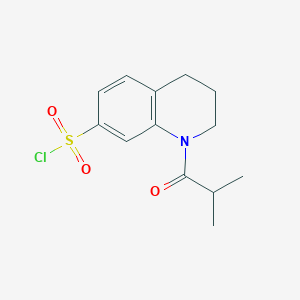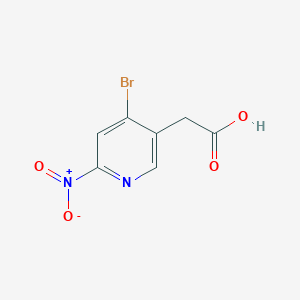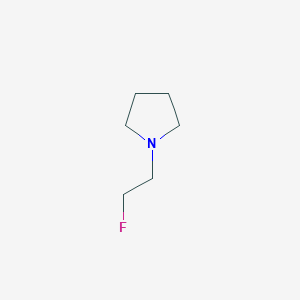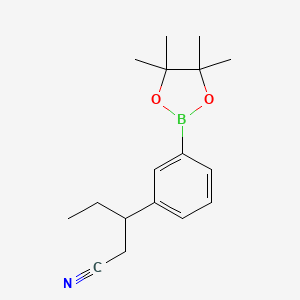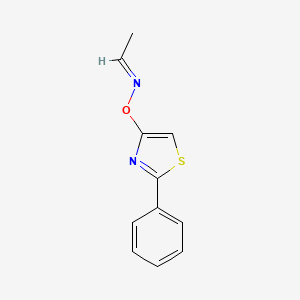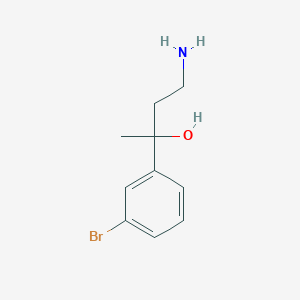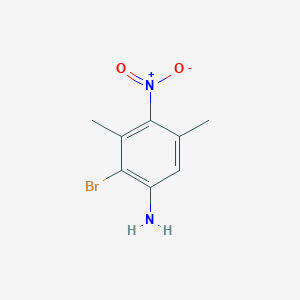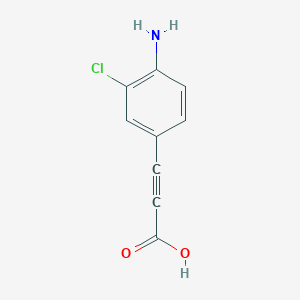
3-(4-Amino-3-chlorophenyl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Amino-3-chlorophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H6ClNO2. This compound is characterized by the presence of an amino group, a chlorine atom, and a propynoic acid moiety attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-chlorophenyl)prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-3-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a propargyl alcohol intermediate through a Grignard reaction using propargyl magnesium bromide.
Oxidation: The propargyl alcohol is then oxidized to form the corresponding propynoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkyl-substituted benzene derivatives.
Applications De Recherche Scientifique
3-(4-Amino-3-chlorophenyl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Amino-3-chlorophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biochemical pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)prop-2-ynoic acid: Lacks the amino group, resulting in different chemical and biological properties.
3-(2-Chlorophenyl)prop-2-ynoic acid: The chlorine atom is positioned differently on the benzene ring, affecting its reactivity and interactions.
3-(4-Amino-3-chlorophenyl)propionic acid: Contains a propionic acid moiety instead of a propynoic acid, leading to variations in its chemical behavior.
Uniqueness
3-(4-Amino-3-chlorophenyl)prop-2-ynoic acid is unique due to the combination of an amino group, a chlorine atom, and a propynoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H6ClNO2 |
|---|---|
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
3-(4-amino-3-chlorophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H6ClNO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,11H2,(H,12,13) |
Clé InChI |
VUTLWSKOTLFYQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#CC(=O)O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium bromide](/img/structure/B13150941.png)
